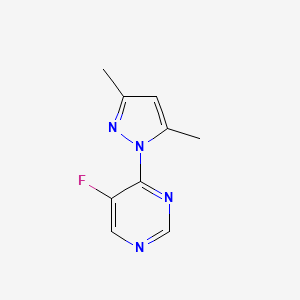![molecular formula C15H21N3O7S B2372085 3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid CAS No. 1009549-98-7](/img/structure/B2372085.png)
3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid, also known as MS-275, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. It is a potent inhibitor of class I HDAC enzymes and has shown promising results in various preclinical studies.
作用機序
3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid exerts its anticancer effects by inhibiting the activity of class I HDAC enzymes, which play a crucial role in the regulation of gene expression. HDACs remove acetyl groups from histone proteins, leading to chromatin condensation and repression of gene transcription. By inhibiting HDAC activity, 3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid promotes histone acetylation and gene expression, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. 3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid also affects non-histone proteins, such as transcription factors and signaling molecules, which further contribute to its anticancer effects.
Biochemical and physiological effects:
3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, breast, lung, colon, and prostate cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to enhanced cytotoxicity. 3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid has been reported to modulate various signaling pathways, such as the p53 pathway, the NF-κB pathway, and the PI3K/Akt pathway, which are involved in cell survival, proliferation, and apoptosis. 3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid has also been investigated for its effects on the immune system, particularly in the context of cancer immunotherapy.
実験室実験の利点と制限
3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid is a potent and selective inhibitor of class I HDAC enzymes, making it a valuable tool for studying the role of HDACs in gene regulation and disease pathogenesis. Its high potency and specificity also make it a promising candidate for drug development. However, like other HDAC inhibitors, 3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid has some limitations, such as its potential toxicity and off-target effects. It is also important to note that the effects of 3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid may vary depending on the cell type, the dose, and the duration of treatment.
将来の方向性
There are several future directions for the research on 3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid. One direction is to investigate its potential in combination with other anticancer agents, such as immunotherapies and targeted therapies. Another direction is to explore its effects on epigenetic modifications other than histone acetylation, such as DNA methylation and non-coding RNA expression. 3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid may also have potential applications in non-cancer diseases, such as neurodegenerative disorders and inflammatory diseases. Further research is needed to fully understand the mechanisms of action and the therapeutic potential of 3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid.
Conclusion:
In conclusion, 3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid is a promising HDAC inhibitor that has shown potential as an anticancer agent and in the treatment of various other diseases. Its mechanism of action involves the inhibition of class I HDAC enzymes, leading to histone acetylation and gene expression. 3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid has shown biochemical and physiological effects such as induction of apoptosis, sensitization to chemotherapy and radiation therapy, and modulation of signaling pathways. While there are some limitations to its use, 3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid is a valuable tool for scientific research and has potential for drug development. Further research is needed to fully explore its therapeutic potential and future directions.
合成法
The synthesis of 3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid involves the reaction of 4-(morpholine-4-sulfonyl)-2-nitrobenzoic acid with 3-methyl-2-aminobutyric acid in the presence of a coupling reagent. The reaction is carried out in a suitable solvent under mild conditions, and the product is purified by chromatography. The yield of the synthesis is generally high, and the purity of the compound is excellent.
科学的研究の応用
3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid has been extensively studied for its potential as an anticancer agent. It has shown promising results in various preclinical studies, including inhibition of tumor growth, induction of apoptosis, and sensitization of cancer cells to chemotherapy and radiation therapy. 3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid has also been investigated for its potential in the treatment of various other diseases, such as neurodegenerative disorders, inflammatory diseases, and viral infections.
特性
IUPAC Name |
3-methyl-2-(4-morpholin-4-ylsulfonyl-2-nitroanilino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O7S/c1-10(2)14(15(19)20)16-12-4-3-11(9-13(12)18(21)22)26(23,24)17-5-7-25-8-6-17/h3-4,9-10,14,16H,5-8H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLHANAHRWAYTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid](/img/structure/B2372002.png)

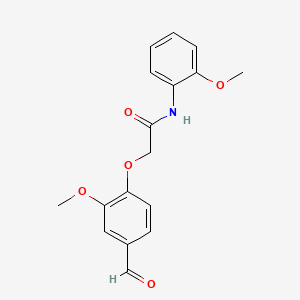


![5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
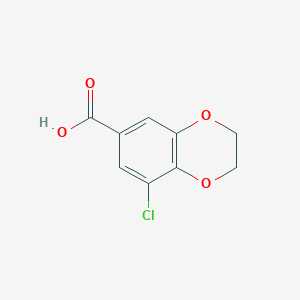
![2-(4-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2372014.png)
![7-Chloro-1,2-di(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2372016.png)
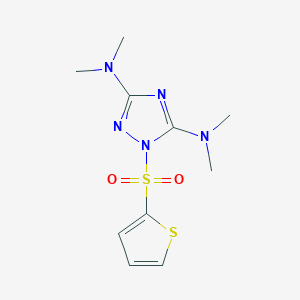
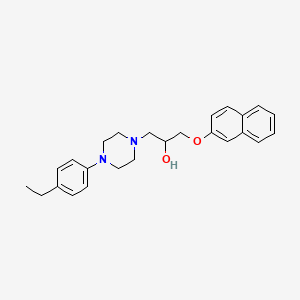
![6-Cyclopropyl-2-({1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2372020.png)
![6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2372023.png)
